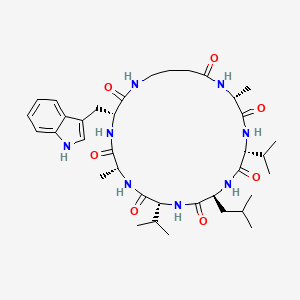
Unguisin B
描述
Unguisin B 是一种环状七肽,主要从曲霉属真菌中分离出来。该化合物属于 Unguisin 家族,其特征是含有非蛋白氨基酸,如γ-氨基丁酸和β-甲基苯丙氨酸。 这些环状肽以其结构多样性和潜在的生物活性而闻名,但其重要的生物学功能尚未完全阐明 .
准备方法
合成路线和反应条件
Unguisin B 可以通过一系列肽偶联反应合成。合成通常涉及使用固相肽合成 (SPPS) 技术,其中氨基酸依次添加到固定在固体树脂上的生长肽链上。关键步骤包括:
偶联反应: 使用 N,N'-二异丙基碳二亚胺和羟基苯并三唑等试剂活化氨基酸,形成肽键。
环化: 线性肽环化形成七肽环状结构。
工业生产方法
This compound 的工业生产涉及在受控条件下发酵曲霉菌。真菌培养物在合适的培养基中生长,环状肽从培养液中提取和纯化。该过程包括:
发酵: 在富含营养的培养基中培养曲霉菌。
提取: 使用有机溶剂提取培养液,分离肽。
化学反应分析
反应类型
Unguisin B 经历各种化学反应,包括:
氧化: 可以使用过氧化氢或高锰酸钾等试剂氧化肽。
还原: 可以使用硼氢化钠等还原剂进行还原反应。
常见试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 各种氨基酸衍生物和偶联试剂.
形成的主要产物
科学研究应用
Unguisin B 有几个科学研究应用,包括:
化学: 用作研究肽合成和环化反应的模型化合物。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,尽管其重要的生物学活性尚未完全确定。
作用机制
Unguisin B 的确切作用机制尚不清楚。据信它与细胞中的特定分子靶点和通路相互作用。γ-氨基丁酸和β-甲基苯丙氨酸残基的存在表明其可能与神经递质受体和其他细胞蛋白相互作用。 需要进一步研究以阐明所涉及的精确分子靶点和通路 .
相似化合物的比较
Unguisin B 是环状七肽家族的一部分,该家族还包括其他化合物,如 Unguisin A、Unguisin C 和 Unguisin J。这些化合物具有相似的结构特征,但肽环中包含的特定氨基酸残基不同。this compound 的独特性在于其氨基酸的特定组合,这可能赋予其独特的生物学特性。类似的化合物包括:
Unguisin A: 与 this compound 相比,包含不同的氨基酸残基。
Unguisin C: 另一种具有独特氨基酸序列的环状七肽。
Unguisin J: 最近发现的与 this compound 结构相似的类似物
生物活性
Unguisin B is a cyclic heptapeptide derived from the marine-derived fungus Emericella unguis and is notable for its unique structural features, including the presence of γ-aminobutyric acid (GABA) and several D-amino acids. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
This compound is characterized as a cyclic peptide consisting of seven amino acids, including non-proteinogenic residues. Its structure has been elucidated through various spectroscopic methods, confirming its unique cyclic nature and the incorporation of GABA.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings related to its antimicrobial activity:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate antimicrobial activity | |
| Candida albicans | Antifungal activity |
Antimalarial Activity
This compound has demonstrated promising antimalarial activity, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have reported the compound's ability to inhibit the growth of this parasite effectively:
Anticancer Activity
Research into the anticancer potential of this compound is ongoing. Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines. The following table outlines some of these findings:
| Cancer Cell Line | Activity | Reference |
|---|---|---|
| HepG2 (liver cancer) | Weak cytotoxicity | |
| A549 (lung cancer) | Moderate cytotoxicity | |
| MDA-MB-231 (breast cancer) | Induction of apoptosis |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A study published in 2022 examined the antimicrobial properties of various compounds derived from Aspergillus unguis, including this compound. The results indicated strong inhibition against MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogenic bacteria, suggesting potential applications in treating infections caused by resistant strains .
- Antimalarial Properties : Research conducted on the antimalarial effects of this compound revealed that it significantly inhibits the growth of Plasmodium falciparum. The study suggests that further exploration into its mechanism could lead to new treatments for malaria .
- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as a chemotherapeutic agent. The compound's ability to affect cell cycle progression and induce cell death was documented in a recent publication .
属性
IUPAC Name |
(3R,6R,9R,12S,15R,18R)-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-12-(2-methylpropyl)-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56N8O7/c1-19(2)16-27-35(50)45-30(20(3)4)36(51)41-23(8)32(47)42-28(17-24-18-39-26-13-10-9-12-25(24)26)34(49)38-15-11-14-29(46)40-22(7)33(48)44-31(21(5)6)37(52)43-27/h9-10,12-13,18-23,27-28,30-31,39H,11,14-17H2,1-8H3,(H,38,49)(H,40,46)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)/t22-,23-,27+,28-,30-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCFDPSTGTYYBQ-MDODTGCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















